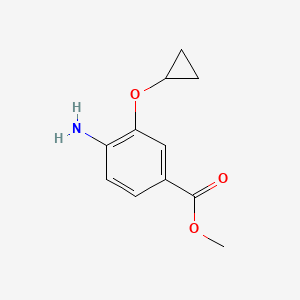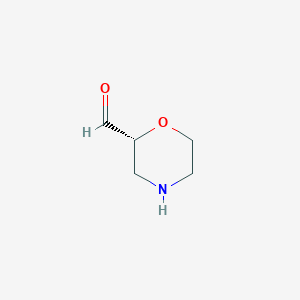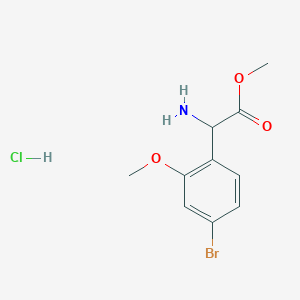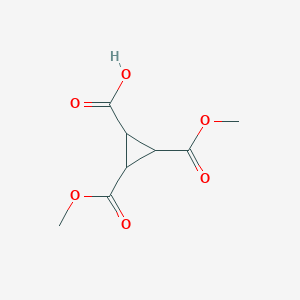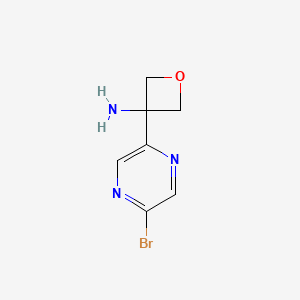
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is a chemical compound with the molecular formula C7H8BrN3O It is known for its unique structure, which includes a brominated pyrazine ring and an oxetane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine typically involves the reaction of 5-bromo-2-pyrazinecarboxylic acid with appropriate reagents to form the desired oxetane ring. One common method includes the use of azetidin-3-ol as a starting material, which undergoes bromination and subsequent cyclization to form the oxetane ring .
Industrial Production Methods
the synthesis generally involves standard organic synthesis techniques, including bromination and cyclization reactions, under controlled conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form oxetanone derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
Substitution Reactions: Products include various substituted pyrazine derivatives.
Oxidation Reactions: Products include oxetanone derivatives.
Reduction Reactions: Products include amine derivatives.
Scientific Research Applications
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(5-Bromo-2-pyrazinyl)-3-oxetanamine involves its interaction with specific molecular targets. The brominated pyrazine ring can interact with biological macromolecules, potentially inhibiting or modifying their function. The oxetane ring may also play a role in the compound’s reactivity and binding affinity .
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-Bromo-2-pyrazinyl)oxy]-N,N-dimethyl-1-propanamine
- [(3-Amino-5-bromo-2-pyrazinyl)ethynyl]sodium
- 3-Bromo-N-(5-bromo-2-pyrazinyl)-4-methylbenzamide
Uniqueness
3-(5-Bromo-2-pyrazinyl)-3-oxetanamine is unique due to its combination of a brominated pyrazine ring and an oxetane ring. This structural feature imparts distinct chemical reactivity and potential biological activity, setting it apart from other similar compounds .
Properties
Molecular Formula |
C7H8BrN3O |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
3-(5-bromopyrazin-2-yl)oxetan-3-amine |
InChI |
InChI=1S/C7H8BrN3O/c8-6-2-10-5(1-11-6)7(9)3-12-4-7/h1-2H,3-4,9H2 |
InChI Key |
ZMTYRSJPDGFASA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CO1)(C2=CN=C(C=N2)Br)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


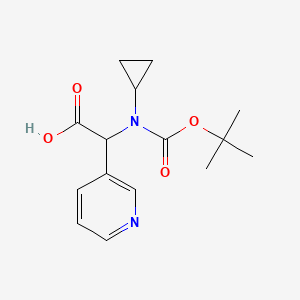
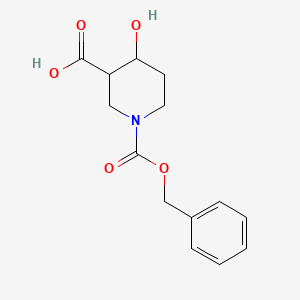
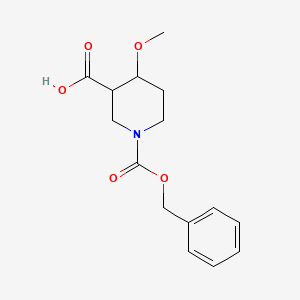

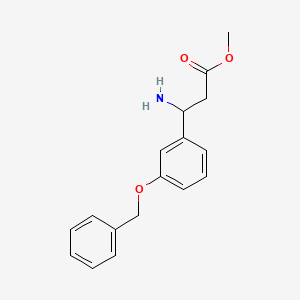
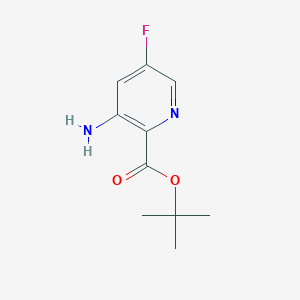
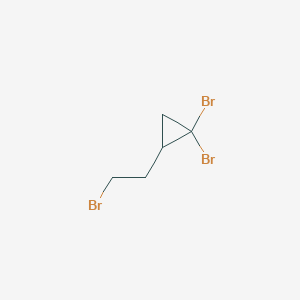

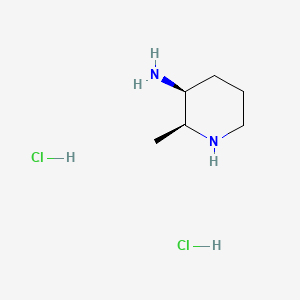
![tert-butyl 3-{[(tert-butoxy)carbonyl]amino}-2-chloro-1H-indole-1-carboxylate](/img/structure/B13512113.png)
